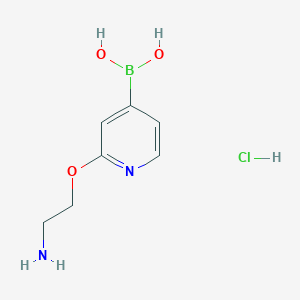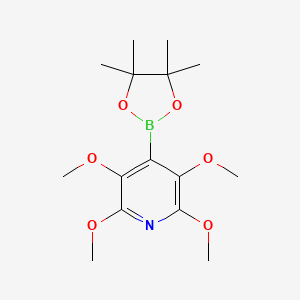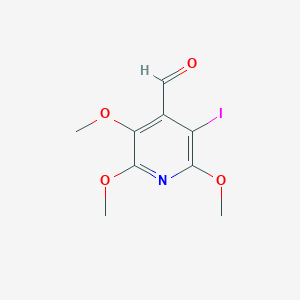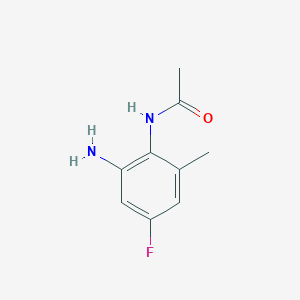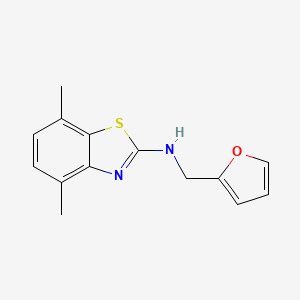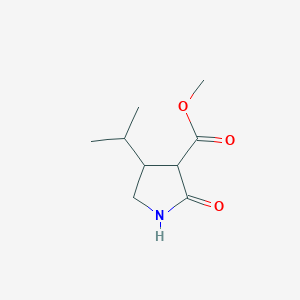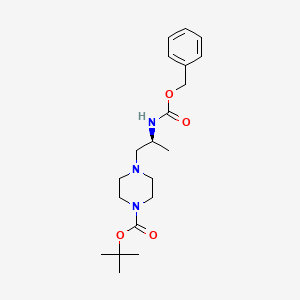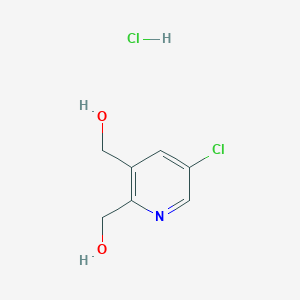![molecular formula C11H12BrN B1403027 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-31-8](/img/structure/B1403027.png)
7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Vue d'ensemble
Description
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol This compound is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to an isoquinoline moiety
Méthodes De Préparation
The synthesis of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7’ position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Applications De Recherche Scientifique
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of neurotransmitter receptors and inhibition of specific enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can be compared with other spirocyclic compounds, such as:
7’-Bromo-2’,3’-dihydro-5’-methoxy-2’-methyl-spiro[cyclopropane-1,4’-isoquinoline]: This compound has a similar spirocyclic structure but includes additional methoxy and methyl groups, which may alter its chemical properties and biological activity.
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-3’-one:
The uniqueness of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLQBNEROBNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745165 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-31-8 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


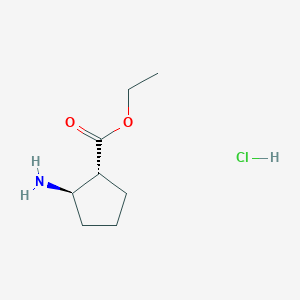
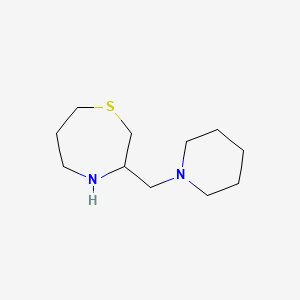
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)
